molecular formula C9H10BrFO B1333235 4-Bromo-2-fluoro-1-isopropoxybenzene CAS No. 202865-80-3

4-Bromo-2-fluoro-1-isopropoxybenzene

Cat. No. B1333235
M. Wt: 233.08 g/mol
InChI Key: SEMRUYDNRLXHHB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-isopropoxybenzene is a chemical compound with the molecular formula C9H10BrFO . It is also known by its IUPAC name 1-bromo-2-fluoro-4-isopropoxybenzene .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-1-isopropoxybenzene consists of a benzene ring substituted with a bromo group at the 4th position, a fluoro group at the 2nd position, and an isopropoxy group at the 1st position . The molecular weight of this compound is 233.08 .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-1-isopropoxybenzene is a solid at room temperature . It has a molecular weight of 233.08 and a density of 1.4±0.1 g/cm³ . The boiling point is 221.8±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The compound’s InChI code is 1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 .

Scientific Research Applications

Results

Pharmacology

Results

Materials Science

Results

Biology

Results

Environmental Science

Results

Analytical Methods

Results

Pharmaceutical Industry

Results

Agrochemical Industry

Results

Dye and Pigment Industry

Results

Rubber Chemicals Industry

Results

Analytical Chemistry

Results

Environmental Fate Studies

Results

Organic Electronics

Methods of Application

Results: The synthesized OLED materials exhibit improved luminance and power efficiency, contributing to the advancement of display and lighting technologies .

Liquid Crystal Synthesis

Methods of Application

Results: The resulting liquid crystals show desirable electro-optical properties, such as controlled birefringence and dielectric anisotropy .

Heterocyclic Compound Synthesis

Methods of Application

Results: The heterocyclic compounds synthesized from this precursor are screened for biological activity, showing promise in drug discovery efforts .

Synthesis of Tetrasubstituted Alkenes

Methods of Application

Results: The alkenes produced are characterized by their high degree of substitution and are used as intermediates in further synthetic transformations .

Anti-inflammatory Agent Synthesis

Methods of Application

Results: The synthesized agents demonstrate significant anti-inflammatory activity in preclinical models, indicating their therapeutic potential .

Calibration of Analytical Instruments

Methods of Application

Results: The calibration process ensures the accuracy and precision of analytical measurements, which is crucial for quality control in various industries .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-bromo-2-fluoro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMRUYDNRLXHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378428
Record name 4-bromo-2-fluoro-1-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-1-isopropoxybenzene

CAS RN

202865-80-3
Record name 4-Bromo-2-fluoro-1-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202865-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2-fluoro-1-isopropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluorophenol (10 g, 52.35 mmol) in THF (100 ml), isopropyl alcohol (4.8 ml, 62.62 mmol) and triphenylphosphine (20.6 g, 78.52 mmol) were added and heated to 45° C. followed by diisopropylazodicarboxylate (15.4 ml, 78.52 mmol). The mixture was refluxed for 1 h, concentrated and the residue was purified by column chromatography with ethyl acetate: petroleum ether to afford the title compound as a colourless liquid (13.1 g, 99%) which was used without purification in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Guillory, M Wolter, S Leysen, JF Neves… - Journal of medicinal …, 2020 - ACS Publications
… The reaction was incomplete and further 4-bromo-2-fluoro-1-isopropoxybenzene (18 g, 77.23 mmol) was added at −78 C and the solution was stirred at −78 C for a further 40 min. The …
Number of citations: 34 pubs.acs.org
L Moro - Drugs of the Future, 2018 - access.portico.org
… (XIV) can be prepared by Mitsunobu coupling of 4-bromo-2-fluorophenol (XVIII) with isopropanol (XIX) using PPh3 and DIAD in THF to yield 4-bromo-2-fluoro1-isopropoxybenzene (XX)…
Number of citations: 2 access.portico.org

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